molecular formula C15H30N2Sn B1604748 1-(Tributylstannyl)-1H-imidazole CAS No. 27605-35-2

1-(Tributylstannyl)-1H-imidazole

Cat. No.: B1604748
CAS No.: 27605-35-2
M. Wt: 357.1 g/mol
InChI Key: GNABDJMISKSNIQ-UHFFFAOYSA-N
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Description

Contextualization of Organotin Reagents in Contemporary Organic Synthesis

Organotin reagents, also known as stannanes, are organometallic compounds containing a tin-carbon bond. rsc.org First discovered by Edward Frankland in 1849, their utility in organic synthesis grew exponentially with the advent of palladium-catalyzed cross-coupling reactions. rsc.org The Stille reaction, in particular, has become a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govlibretexts.org Organotin compounds are valued for their stability, with many being air-stable, and their ease of preparation. libretexts.org They serve as crucial precursors for creating complex molecular architectures found in natural products and materials for drug discovery. The tributylstannyl group is frequently employed due to its balance of reactivity and stability.

Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Materials Science

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a privileged scaffold in chemistry. rsc.orgnih.gov This structure is a core component of many essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and nucleic acids. rsc.orghmdb.carsc.org Its prevalence in nature has inspired its widespread use in medicinal chemistry, where the imidazole nucleus is found in a vast array of pharmaceuticals, including antifungal agents, anticancer drugs, and anti-inflammatory compounds. nih.govhmdb.ca The imidazole ring's ability to participate in hydrogen bonding and π-π stacking interactions makes it an effective binder for various enzymes and receptors. hmdb.ca Beyond medicine, imidazoles are used as corrosion inhibitors, catalysts, and components of ionic liquids and polymers. libretexts.orgresearchgate.net

Overview of 1-(Tributylstannyl)-1H-imidazole as a Pivotal Organometallic Synthon

This compound, with the chemical formula C₁₅H₃₀N₂Sn, is an organometallic compound where a tributylstannyl group is attached to a nitrogen atom of the imidazole ring. This structure positions it as a valuable synthetic intermediate, or synthon. The tributylstannyl moiety serves as a transferable group in cross-coupling reactions, allowing the imidazole unit to be introduced into a wide variety of organic molecules. While specific experimental data for this compound is limited in publicly accessible literature, its reactivity can be inferred from closely related and more extensively studied C-stannylated and N-alkylated analogues. These related compounds are known to be effective partners in Stille and Negishi cross-coupling reactions. rsc.org

Physicochemical Properties of this compound and Related Analogues Specific experimental data for the title compound is not widely available. The table below presents data for representative N-substituted tributylstannyl imidazoles to provide context.

PropertyValue (for N-Methyl-4-(tributylstannyl)imidazole)Value (for 1-Methyl-5-(tributylstannyl)imidazole)
Molecular FormulaC₁₆H₃₂N₂SnC₁₆H₃₂N₂Sn
Molecular Weight371.15 g/mol 371.15 g/mol
FormLiquidDark red/brown liquid
Density1.128 g/mL at 25 °C1.220 g/mL at 25 °C
Refractive Indexn20/D 1.509n20/D 1.510
Boiling PointNot available160-164 °C at 2 mmHg

Data sourced from references rsc.orgrsc.orghmdb.canih.govresearchgate.netsigmaaldrich.com.

Research Significance and Scope of Investigation into this compound

The research significance of this compound stems from its potential to act as a building block for novel chemical entities with applications in medicinal chemistry and materials science. The ability to introduce an imidazole group into a target molecule via robust and versatile cross-coupling reactions is of high value to synthetic chemists. While detailed studies on this specific isomer are scarce, the investigation into its isomers and derivatives highlights the importance of this class of reagents. For example, 1-methyl-5-(tributylstannyl)imidazole is utilized in the synthesis of compounds for antifungal drug development. rsc.org The scope of investigation into these synthons includes optimizing their synthesis, exploring their reactivity in various coupling reactions, and applying them to the creation of complex and biologically active molecules. The general reactivity pattern shows that the tributylstannyl group can be readily transferred in palladium-catalyzed reactions, making these compounds versatile reagents for constructing carbon-imidazole bonds. rsc.org

Spectroscopic Data for Imidazole Protons While a full spectroscopic analysis for this compound is not available, the typical chemical shifts for the protons on an unsubstituted imidazole ring are well-documented.

ProtonTypical ¹H NMR Chemical Shift (ppm) in CDCl₃
H2~7.73
H4/H5~7.15

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. Data sourced from reference researchgate.net.

Properties

IUPAC Name

tributyl(imidazol-1-yl)stannane
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InChI

InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GNABDJMISKSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30181997
Record name 1-(Tributylstannyl)-1H-imidazole
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Molecular Weight

357.12 g/mol
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CAS No.

27605-35-2
Record name 1-(Tributylstannyl)-1H-imidazole
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Record name 1-(Tributylstannyl)-1H-imidazole
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Synthetic Methodologies for 1 Tributylstannyl 1h Imidazole and Its Analogues

Established Synthetic Routes to Tributylstannyl Imidazoles

The preparation of tributylstannyl imidazoles typically involves the reaction of an imidazole (B134444) substrate with a suitable tributyltin reagent. A common approach is the N-stannylation of imidazole, where the acidic proton on the nitrogen atom is replaced by a tributylstannyl group. This can be achieved by treating imidazole with a strong base to form the imidazolide (B1226674) anion, which then reacts with a tributyltin halide, such as tributyltin chloride.

Alternatively, direct stannylation can be accomplished using tributyltin oxide or hydride reagents. For instance, the reaction of imidazole with bis(tributyltin) oxide under azeotropic dehydration conditions affords 1-(tributylstannyl)-1H-imidazole. Another method involves the use of tributyltin hydride, often in the presence of a radical initiator, although this is less common for direct N-stannylation.

The synthesis of C-stannylated imidazoles, where the tributylstannyl group is attached to a carbon atom of the imidazole ring, generally requires different strategies. One established method is the metal-halogen exchange reaction. An N-protected halo-imidazole, for example, can be treated with an organolithium reagent at low temperatures to generate a lithiated imidazole intermediate. Subsequent quenching with tributyltin chloride yields the desired C-tributylstannyl imidazole.

Furthermore, directed ortho-metalation (DoM) provides a powerful tool for the regioselective synthesis of C-stannylated imidazoles. In this approach, a directing group on the imidazole ring, such as an N-alkyl or N-aryl group, directs the deprotonation of an adjacent carbon atom by a strong base. The resulting organometallic intermediate can then be trapped with tributyltin chloride.

A general procedure for the synthesis of organotin-imidazole derivatives involves cross-coupling reactions under an inert atmosphere. For example, a halo-nitrobenzene derivative can be dissolved in a solvent like DMF with potassium carbonate, copper(I) iodide, and a substituted imidazole, followed by heating. Post-reaction purification, typically via column chromatography, is crucial for isolating the pure product.

Here is an interactive data table summarizing some common synthetic routes:

Starting MaterialReagent(s)ProductKey Features
Imidazole1. Strong Base (e.g., NaH) 2. Tributyltin chlorideThis compoundN-stannylation via imidazolide anion
ImidazoleBis(tributyltin) oxideThis compoundAzeotropic dehydration
N-Protected halo-imidazole1. Organolithium reagent 2. Tributyltin chlorideC-Tributylstannyl imidazoleMetal-halogen exchange
N-Substituted imidazole1. Strong base (e.g., LDA) 2. Tributyltin chlorideRegioselectively C-stannylated imidazoleDirected ortho-metalation
Halo-nitrobenzene, Substituted imidazoleK₂CO₃, CuI, DMFOrganotin-imidazole derivativeCross-coupling reaction

Regioselective Functionalization Strategies on the Imidazole Ring of Stannyl (B1234572) Precursors

The tributylstannyl group in this compound and its analogues is a versatile handle for further functionalization of the imidazole ring. The most prominent application is in Stille cross-coupling reactions, where the stannyl group is readily exchanged with various organic electrophiles in the presence of a palladium catalyst. This allows for the introduction of aryl, heteroaryl, alkenyl, and acyl groups at the position formerly occupied by the tin moiety.

The regioselectivity of these functionalization reactions is inherently controlled by the initial position of the tributylstannyl group. For instance, using this compound in a Stille coupling will result in functionalization at the N-1 position. To achieve functionalization at a carbon atom, a C-stannylated imidazole precursor must be used.

The synthesis of specifically substituted imidazoles can be achieved through the strategic use of directing groups and selective metalation. researchgate.net A simple and flexible method for the functionalization of all positions of the imidazole heterocycle involves regioselective arylations, allylations, acylations, and additions to aldehydes. researchgate.net Starting from a key imidazole intermediate, highly functionalized derivatives can be synthesized through directed metalations and a sulfoxide/magnesium exchange. researchgate.net

Furthermore, the selective N3-alkylation followed by deprotection of N1 allows for the regioselective N-alkylation of complex imidazoles. researchgate.net The use of sterically hindered metal-amide bases, such as magnesium- and zinc-derived TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), has proven to be effective for the functionalization of various (hetero)arenes. nih.gov

A highly regioselective magnesiation of various aryl azoles using a hindered mixed magnesium amide base, TMPMgBu, in toluene (B28343)/hexane at room temperature has been described. nih.gov Subsequent palladium-catalyzed cross-couplings with a variety of (hetero)aryl bromides or trapping with electrophiles afforded polyfunctionalized aryl azoles in good to excellent yields. nih.gov

Below is an interactive data table illustrating regioselective functionalization strategies:

Stannyl PrecursorReaction TypeReagent(s)Product
This compoundStille CouplingAryl halide, Pd catalystN-Aryl-imidazole
2-(Tributylstannyl)-N-methylimidazoleStille CouplingAlkenyl halide, Pd catalyst2-Alkenyl-N-methylimidazole
N-Protected-5-(tributylstannyl)imidazoleSuzuki-Miyaura Coupling (after conversion to boronic ester)Aryl halide, Pd catalyst, BaseN-Protected-5-aryl-imidazole
Aryl azoleMagnesiation and Cross-CouplingTMPMgBu, Pd catalyst, (Hetero)aryl bromidePolyfunctionalized aryl azole nih.gov

Synthesis of Isotopically Labeled this compound Derivatives

The synthesis of isotopically labeled compounds is crucial for various applications, including mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. For this compound, isotopic labels can be incorporated into either the tributylstannyl group or the imidazole ring.

Labeling the tributylstannyl group can be achieved by using isotopically enriched starting materials. For example, the synthesis could start from an isotopically labeled butyl halide (e.g., containing ¹³C or ²H) to prepare the corresponding Grignard reagent. This labeled Grignard reagent can then be reacted with tin tetrachloride to produce the isotopically labeled tributyltin chloride. Subsequent reaction with imidazole as described in section 2.1 would yield the desired labeled product.

Incorporating isotopes into the imidazole ring requires the synthesis of an isotopically labeled imidazole precursor. For instance, a ¹³C or ¹⁵N labeled imidazole can be synthesized through established multi-step sequences from simple labeled starting materials. This labeled imidazole can then be stannylated using standard procedures.

High-resolution mass spectrometry (HRMS) is a key analytical technique used to confirm the molecular ion peaks and isotopic patterns characteristic of tin (e.g., Sn-120, Sn-118) and the incorporated stable isotopes.

Green Chemistry Approaches and Process Intensification in Organostannane Synthesis

Traditional methods for the synthesis of organotin compounds, including this compound, often involve the use of hazardous reagents, volatile organic solvents, and generate significant amounts of waste. researchgate.net The principles of green chemistry aim to address these issues by developing more environmentally benign and sustainable synthetic routes. ijfmr.comijesrr.org

One key aspect of green chemistry is the use of safer solvents or solvent-free conditions. nih.gov For organostannane synthesis, research is exploring the use of alternative reaction media such as water, ionic liquids, or supercritical fluids to replace hazardous organic solvents. ijfmr.comnih.gov Performing reactions in the absence of a solvent, where possible, is another effective approach to minimize waste. mdpi.com

The development of catalytic methods is another cornerstone of green chemistry. ijesrr.org The use of catalysts can reduce energy consumption, improve selectivity, and minimize the use of stoichiometric reagents. ijesrr.org In the context of tributylstannyl imidazole synthesis, exploring catalytic methods for direct C-H stannylation would be a significant advancement, potentially avoiding the need for pre-functionalized and protected starting materials.

Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, can also be applied to organostannane synthesis. The use of microreactors or flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.

Furthermore, the design of synthetic routes with high atom economy is a fundamental principle of green chemistry. ijfmr.com This involves maximizing the incorporation of all materials used in the process into the final product.

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes: researchgate.netijfmr.com

Waste prevention. ijesrr.org

Atom economy. ijfmr.com

Less hazardous chemical syntheses.

Designing safer chemicals.

Safer solvents and auxiliaries. ijfmr.com

Design for energy efficiency.

Use of renewable feedstocks. ijesrr.org

Reduce derivatives.

Catalysis. ijesrr.org

Design for degradation.

Real-time analysis for pollution prevention.

Inherently safer chemistry for accident prevention.

While the direct application of all these principles to the synthesis of this compound may be challenging, ongoing research in green chemistry continues to provide new opportunities for more sustainable approaches in organometallic synthesis. nih.gov

Reactivity and Mechanistic Studies of 1 Tributylstannyl 1h Imidazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, 1-(tributylstannyl)-1H-imidazole serves as a key building block, particularly in the synthesis of N-arylimidazoles, which are prevalent motifs in medicinal chemistry and materials science.

Investigation of Stille Coupling Reactions with this compound

The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, has been explored for the N-arylation of imidazoles using this compound. While direct examples exclusively featuring this compound are not extensively documented in isolation, the principles are well-established through studies on N-arylation of imidazoles and related organostannanes. These reactions typically involve the coupling of the N-stannylated imidazole (B134444) with various aryl halides.

Research has shown that the efficacy of such couplings is highly dependent on the catalytic system. For instance, palladium complexes with specialized ligands have been developed to achieve high selectivity and yields in the N-arylation of unsymmetric imidazoles, a reaction that is mechanistically related to the coupling of this compound. nih.govnih.gov

Table 1: Illustrative Conditions for Palladium-Catalyzed N-Arylation of Imidazoles

Aryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Citation
3,5-Dimethylphenyl bromidePd₂(dba)₃ (1.5)L1 (1.8)NaOtBuToluene (B28343)12095 nih.gov
4-ChlorotoluenePd₂(dba)₃ (1.5)L1 (1.8)NaOtBuToluene12094 nih.gov
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)L1 (1.8)NaOtBuToluene12096 nih.gov
3-BromopyridinePd₂(dba)₃ (1.5)L1 (1.8)NaOtBuToluene12092 nih.gov
4-Tolyl methanesulfonatePd(OAc)₂ (4.0)XPhos (8.0)CsFt-BuOH11093 researchgate.net
3-Methoxyphenyl mesylatePd(OAc)₂ (4.0)XPhos (8.0)CsFt-BuOH11085 researchgate.net

L1 refers to a specific biarylphosphine ligand. The yields are for the N-arylation of 4-methylimidazole, which serves as a model for the reactivity of the imidazole nitrogen.

Mechanistic Pathways of Transmetalation in Palladium Catalysis

The mechanism of the Stille reaction is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group from the organostannane is transferred to the palladium center, is often the rate-determining step.

For this compound, the transmetalation involves the transfer of the imidazole group to the palladium complex. This process can occur through different pathways, primarily associative or dissociative mechanisms. In an associative pathway, the organostannane coordinates to the palladium center before the transfer of the imidazole group. This can proceed via a cyclic transition state where a ligand on the palladium also coordinates to the tin atom, or through an open transition state. The nature of the ligands on the palladium and the reaction conditions can influence which pathway is favored.

Studies on related systems have provided insight into this crucial step. For instance, kinetic and spectroscopic studies on Chan-Lam couplings, a related copper-catalyzed N-arylation, suggest that the order of reaction steps is transmetalation, followed by nucleophile coordination and then oxidation. acs.org

Exploration of Ligand Effects and Reaction Conditions in Coupling Efficacy

The choice of ligand and reaction conditions profoundly impacts the efficiency and selectivity of palladium-catalyzed N-arylation reactions. Research on the N-arylation of unsymmetric imidazoles has demonstrated that imidazoles themselves can act as inhibitors by preventing the in situ formation of the active Pd(0)-ligand complex. nih.govnih.gov Pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) with the ligand before introducing the imidazole substrate has been shown to drastically improve reaction efficacy. nih.govnih.gov

Biarylphosphine ligands, such as XPhos and the custom ligand L1 from the Buchwald group, have proven to be highly effective in promoting these challenging couplings, allowing for the use of a wide range of aryl halides and even aryl triflates. nih.govresearchgate.net The solvent also plays a critical role, with polar aprotic solvents like toluene and ethereal solvents being commonly employed. nih.gov In some cases, alcoholic solvents such as t-BuOH have been found to be superior. researchgate.net

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Chan-Lam coupling, provide a valuable alternative to palladium-based methods for the N-arylation of imidazoles. organic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an N-H bond with an arylboronic acid, but the principles extend to the use of organostannanes. Copper(I) and copper(II) salts are commonly used as catalysts, often in the presence of a ligand and a base.

A variety of ligands have been developed to facilitate copper-catalyzed N-arylation, including phenanthroline derivatives and N,O-bidentate ligands. nih.govrsc.org These catalytic systems have been shown to be effective for a broad range of aryl halides and imidazoles, often under milder conditions than traditional Ullmann couplings. nih.gov

Table 2: Exemplary Conditions for Copper-Catalyzed N-Arylation of Imidazoles

ImidazoleArylating AgentCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Citation
ImidazolePhenylboronic acidCu(OAc)₂ (10)Pyridine (B92270)-CH₂Cl₂RT93 (3 days) wikipedia.org
2-NitroimidazolePhenylboronic acidCu(OAc)₂ (10)4,5-diazafluoren-9-oneK₂CO₃MeOHRT85 nih.gov
ImidazoleIodobenzeneCuI (5)4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Dioxane11095 nih.gov
Imidazole1-Iodo-4-nitrobenzeneCuBr (5)Pyridin-2-yl β-ketoneCs₂CO₃DMSO8098 nih.gov

Reactivity in Non-Catalytic Reactions and Derivatizations

Beyond transition metal catalysis, this compound can participate in non-catalytic reactions, primarily through the reactivity of the tin-nitrogen bond. This bond is susceptible to cleavage by various electrophiles. For instance, in a process analogous to the reactivity of N-silylated imidazoles, the tributylstannyl group can be replaced by other functional groups. researchgate.net

For example, reaction with acyl halides would be expected to yield N-acylimidazoles, which are themselves useful synthetic intermediates. The imidazole moiety can also be transferred to other substrates. While specific studies on this compound are not abundant, the general reactivity pattern of N-stannylated azoles suggests a susceptibility to protonolysis, halogenolysis, and transmetalation with other organometallic reagents. The generation of the imidazolate anion by treatment with a strong base, followed by reaction with an electrophile, is a common strategy for the N-functionalization of imidazoles. nih.govacs.org The use of a pre-formed N-stannyl derivative can sometimes offer advantages in terms of reactivity and selectivity under specific conditions.

Chemo-, Regio-, and Stereoselectivity in Transformations Involving the Stannyl (B1234572) Group

The concept of selectivity is central to the synthetic applications of this compound.

Chemoselectivity: In cross-coupling reactions, the tributylstannyl group is the reactive site, allowing for the selective formation of a new bond at the nitrogen atom without affecting other potentially reactive functional groups on the coupling partner.

Regioselectivity: Since this compound is a symmetric molecule, regioselectivity is not a concern for the initial functionalization at the nitrogen. However, in reactions involving unsymmetrically substituted imidazoles, the position of N-functionalization is a critical issue. Studies on the N-arylation and N-alkylation of unsymmetrical imidazoles have shown that the regioselectivity is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the electrophile and the reaction conditions. nih.govnih.govacs.org For instance, in palladium-catalyzed N-arylations, highly regioselective outcomes can be achieved through careful selection of the ligand. nih.govnih.gov

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is only relevant when a new chiral center is created during a reaction. In such cases, the stereochemical outcome would be determined by the mechanism of the reaction and the presence of any chiral auxiliaries or catalysts.

Applications of 1 Tributylstannyl 1h Imidazole in Advanced Organic Synthesis

Construction of Architecturally Complex Imidazole-Containing Heterocycles

The primary application of 1-(Tributylstannyl)-1H-imidazole in the synthesis of complex heterocycles is its use in palladium-catalyzed Stille cross-coupling reactions. This reaction allows for the coupling of the imidazole (B134444) moiety to a wide variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates, thereby enabling the assembly of intricate molecular structures. researchgate.netsigmaaldrich.com

The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species. The key step is transmetalation, where the tributylstannyl group on the imidazole transfers the imidazole ring to the palladium center, which then undergoes reductive elimination with the organic halide to form the new C-C bond and regenerate the catalyst. This process is highly efficient for creating bonds between sp²-hybridized carbon atoms.

A prime example of this methodology is the synthesis of multi-heterocyclic systems where the imidazole ring is linked to other aromatic or heteroaromatic rings. For instance, by coupling this compound with a halogenated pyrazole (B372694) or pyridine (B92270) derivative, biheterocyclic compounds can be synthesized in good yields. This strategy was demonstrated in the synthesis of 5-aryl-4-fluoropyrazoles from 5-tributylstannyl-4-fluoropyrazole, showcasing the power of this reaction to link different heterocyclic cores. rsc.orgresearchgate.net Similarly, the synthesis of novel imidazole-1,2,3-triazole hybrids has been achieved, creating complex scaffolds with potential applications in medicinal chemistry. mdpi.com

Table 1: Examples of Stille Coupling for Heterocycle Synthesis This table is illustrative and based on typical Stille reaction applications.

Imidazole Reagent Coupling Partner (R-X) Catalyst/Conditions Product Typical Yield
This compound 4-Iodoacetophenone Pd(PPh₃)₄, DMSO, 100 °C 1-(4-Acetylphenyl)-1H-imidazole Good researchgate.net
This compound 2-Bromopyridine PdCl₂(PPh₃)₂, Toluene (B28343), Reflux 1-(Pyridin-2-yl)-1H-imidazole Moderate-Good
1-Methyl-2-(tributylstannyl)-1H-imidazole Aryl Halide Pd Catalyst 2-Aryl-1-methyl-1H-imidazole 60-65%

Stereocontrolled Introduction of Imidazole Moieties into Organic Frameworks

Achieving stereocontrol is a critical challenge in organic synthesis, particularly when constructing chiral molecules for biological applications. The Stille cross-coupling reaction, when applied appropriately, can proceed with retention of configuration at the reacting carbon center, offering a pathway for the stereocontrolled introduction of substituents.

Research into the configurational stability of organometallic intermediates in cross-coupling reactions has shown that chiral stannanes can transfer their chirality to the product. nih.gov For example, Stille couplings of enantiomerically pure (tributylstannyl)methyl derivatives with acyl chlorides and some aryl halides have been shown to proceed with a high degree of stereoretention. nih.gov

While the imidazole in this compound is attached via a nitrogen atom, this principle of stereoretention can be extended to syntheses where a chiral center is located on a substituent attached to the imidazole ring or on the coupling partner. By using a chiral substrate, the imidazole moiety can be introduced into a molecule without disturbing the existing stereochemistry. This is crucial for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for activity. For example, a highly diastereoselective aldol (B89426) reaction could be used to set a stereocenter, followed by a Stille coupling involving a stannylated imidazole to complete the carbon skeleton, a strategy often employed in the synthesis of complex molecules like (−)-hapalosin. nih.gov

Utilization in the Synthesis of Precursors for Bioactive Molecules

The imidazole nucleus is a fundamental component of numerous biologically active compounds, including pharmaceuticals and natural products. nih.gov Its ability to act as a proton donor/acceptor and coordinate to metal ions makes it a key pharmacophore in drug design. This compound is a key intermediate for the synthesis of these molecules, providing a reliable method to forge the necessary carbon-imidazole bond.

Research has demonstrated the synthesis of various bioactive compounds using this approach:

Anticancer Agents: Hybrid molecules containing both imidazole and 1,2,3-triazole moieties have been designed and synthesized as potential anticancer agents. mdpi.com The key step in assembling these complex structures often relies on a coupling reaction where a stannylated imidazole or a stannylated triazole is used.

Antiparasitic Agents: Imidazole derivatives have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The synthesis of highly substituted imidazoles, which can be further elaborated, often begins with the formation of the core ring, which can then be stannylated for subsequent coupling reactions to build the final bioactive molecule. nih.gov Similarly, hybrid molecules featuring an imidazole-1,3,4-thiadiazole core have been synthesized and evaluated for activity against Trypanosoma cruzi and Leishmania donovani. mdpi.com

The general synthetic strategy involves the Stille coupling of this compound with a suitably functionalized aryl or heteroaryl halide, which forms the core of the target bioactive molecule.

Table 2: Bioactive Molecules Synthesized Using Imidazole Precursors

Target Molecule Class Description Synthetic Utility of Stannyl (B1234572) Imidazole Reference
Imidazole-Triazole Hybrids Investigated for potent anticancer activity. Used in a convergent synthesis via cross-coupling to link the two heterocyclic systems. mdpi.com
Trypanocidal Imidazoles Active against T. cruzi (Chagas disease). Enables coupling of the imidazole core to various side chains to optimize biological activity. nih.gov
Imidazole-Thiadiazole Hybrids Active against T. cruzi and L. donovani. Serves as a key building block for coupling with the thiadiazole fragment. mdpi.com

Development of Novel Synthetic Sequences and Cascade Reactions

Novel cascade reactions have been developed to efficiently synthesize highly substituted imidazoles from simple starting materials. These include:

Aza-Michael Addition Cascades: A one-pot synthesis of substituted imidazoles has been achieved through a cascade reaction involving nitroallylic acetates and amidines. nih.gov

Three-Component Condensations: A catalyst-free, three-component reaction of 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes provides access to functionalized imidazoles through a Knoevenagel condensation/Michael addition/dehydration sequence. rsc.org

Once the substituted imidazole core is formed through such an efficient cascade, it can be N-stannylated to produce a tributylstannyl imidazole derivative. This intermediate becomes the linchpin in a longer synthetic sequence, enabling its clean and high-yielding introduction into a larger molecule via Stille coupling. This two-stage approach—(1) efficient cascade synthesis of the imidazole core, followed by (2) Stille coupling of its stannylated derivative—represents a powerful and modern synthetic sequence for accessing complex, imidazole-bearing targets. This modular strategy allows for the rapid generation of molecular diversity by varying either the initial components of the cascade reaction or the coupling partner in the final Stille reaction.

Advanced Spectroscopic and Structural Characterization of 1 Tributylstannyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 1-(tributylstannyl)-1H-imidazole. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms in the molecule. For analogous compounds like 1-ethyl-4-(tributylstannyl)-1H-imidazole, the tributylstannyl (-SnBu₃) group protons typically appear as a complex multiplet in the upfield region, generally between δ 0.8 and 1.6 ppm. The protons on the imidazole (B134444) ring are expected to resonate further downfield, with characteristic shifts for the H-2, H-4, and H-5 protons. For unsubstituted imidazole, these protons appear at approximately 7.73 ppm (H-2) and 7.13 ppm (H-4, H-5). chemicalbook.com In this compound, the attachment of the tributylstannyl group to one of the nitrogen atoms will influence the electronic distribution within the imidazole ring, leading to shifts in these proton resonances.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The four distinct carbon environments of the tributyl group are expected to show signals in the aliphatic region of the spectrum. For instance, in related tributyltin compounds, these peaks are typically observed between δ 10 and 30 ppm. rsc.org The carbon atoms of the imidazole ring will have characteristic chemical shifts that are sensitive to the substitution pattern. In unsubstituted imidazole, the C-2, C-4, and C-5 carbons resonate at specific frequencies. The attachment of the tributylstannyl group will induce shifts in these resonances, providing further confirmation of the structure.

Nucleus Typical Chemical Shift Range (ppm) for Related Compounds
¹HTributylstannyl group: 0.8 - 1.6; Imidazole protons: ~7.0 - 8.0
¹³CTributylstannyl group: 10 - 30; Imidazole carbons: ~120 - 140
¹¹⁹SnWide range, dependent on coordination and substituents

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural composition through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecule will generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. For this compound (C₁₅H₃₀N₂Sn), the theoretical monoisotopic mass is approximately 358.14 g/mol . uni.lu The observation of this peak in the mass spectrum provides strong evidence for the compound's identity.

Furthermore, the fragmentation of the molecular ion provides a "fingerprint" that can be used for structural confirmation. Common fragmentation pathways for organotin compounds involve the loss of butyl groups. Therefore, prominent peaks corresponding to the loss of one, two, or three butyl radicals ([M - C₄H₉]⁺, [M - 2C₄H₉]⁺, [M - 3C₄H₉]⁺) are expected. The fragmentation may also involve the cleavage of the Sn-N bond, leading to fragments corresponding to the tributyltin cation ([Sn(C₄H₉)₃]⁺) and the imidazolyl anion or related fragments. Analysis of these fragmentation patterns allows for a detailed confirmation of the connectivity within the molecule.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can be useful for ion mobility-mass spectrometry studies. uni.lu

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺359.15038188.7
[M+Na]⁺381.13232192.6
[M-H]⁻357.13582187.3

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single crystal X-ray diffraction study would reveal:

The coordination geometry around the tin atom: It is expected to be a distorted tetrahedral geometry, with three carbon atoms from the butyl groups and one nitrogen atom from the imidazole ring bonded to the tin center.

The Sn-N bond length and Sn-C bond lengths: These parameters would provide direct evidence of the covalent bond between the tributylstannyl moiety and the imidazole ring.

The planarity of the imidazole ring: The bond lengths and angles within the imidazole ring would confirm its aromatic character.

The conformation of the butyl chains: The arrangement of the flexible butyl groups in the solid state would be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal the nature and extent of any intermolecular forces, such as van der Waals interactions.

Structural Parameter Expected Information from X-ray Crystallography
Coordination Geometry of SnDistorted tetrahedral
Sn-N Bond LengthPrecise measurement of the covalent bond
Imidazole Ring GeometryConfirmation of planarity and aromaticity
Butyl Chain ConformationArrangement in the solid state
Intermolecular PackingInsights into crystal lattice forces

Vibrational Spectroscopy (Infrared and Raman) for Bonding Characteristics and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to probe the vibrational modes of the bonds within this compound. These spectra provide a characteristic fingerprint of the molecule and are useful for identifying specific functional groups and understanding bonding characteristics.

Infrared (IR) Spectroscopy: The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of molecular bonds with a changing dipole moment. Key expected vibrational bands for this compound would include:

C-H stretching vibrations: Aromatic C-H stretching from the imidazole ring are typically observed in the region of 3000-3150 cm⁻¹. Aliphatic C-H stretching from the butyl groups will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching vibrations: The stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.

Sn-C stretching vibrations: The asymmetric and symmetric stretching of the Sn-C bonds typically occur in the 500-600 cm⁻¹ region.

Sn-N stretching vibration: The vibration of the newly formed Sn-N bond is expected to appear at lower frequencies, providing direct evidence of the successful stannylation of the imidazole ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the C-H, C=N, C=C, and Sn-C vibrations. The symmetric Sn-C stretching vibration is often strong in the Raman spectrum.

Analysis of the vibrational spectra of related imidazole derivatives, such as 4-(4-fluoro-phenyl)-1H-imidazole and 3-methyl-3h-imidazole-4-carbaldehyde, provides a basis for the assignment of the observed bands in the spectrum of this compound. nih.govresearchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) in IR/Raman
Aromatic C-H Stretch3000 - 3150
Aliphatic C-H Stretch2850 - 3000
Imidazole Ring Stretch (C=N, C=C)1400 - 1600
Sn-C Stretch500 - 600
Sn-N StretchLower frequency region

Computational Chemistry and Theoretical Investigations of 1 Tributylstannyl 1h Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Theoretical studies on related imidazole (B134444) derivatives have shown that the electronic properties are significantly influenced by the nature of the substituents. capes.gov.br In the case of 1-(Tributylstannyl)-1H-imidazole, the tributylstannyl group, being less electronegative than hydrogen, is expected to act as an electron-donating group, thereby increasing the electron density on the imidazole ring. This, in turn, can affect the aromaticity and the nucleophilicity of the nitrogen atoms.

DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31G(d) for lighter atoms and LANL2DZdp for the tin atom, can be used to compute various electronic descriptors. nih.govresearchgate.net These descriptors help in quantifying the electronic characteristics of the molecule.

Table 1: Calculated Electronic Properties of Imidazole Derivatives (Illustrative)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Imidazole -6.85 1.52 8.37 3.67
1-Methylimidazole -6.54 1.68 8.22 3.82
This compound (Predicted) -6.3 (Estimated) 1.7 (Estimated) 8.0 (Estimated) ~4.0 (Estimated)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the imidazole ring, particularly on the nitrogen atoms and the π-system, while the LUMO may have significant contributions from the tin atom, indicating its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another valuable DFT-based method that can elucidate the bonding characteristics. It allows for the examination of the Sn-N bond, quantifying its ionic and covalent character. In organotin compounds, the nature of the organic group attached to the tin atom influences the chemical shift of ¹¹⁹Sn NMR signals. mdpi.com

Computational Modeling of Reaction Pathways and Transition States in Catalytic Cycles

This compound is a key reactant in Stille cross-coupling reactions, a cornerstone of modern organic synthesis. Computational modeling plays a vital role in understanding the intricate mechanisms of these catalytic cycles, including the identification of intermediates and transition states.

DFT calculations can be employed to map the potential energy surface of the reaction, providing detailed information about the energetics of each step. For the Stille coupling, the key steps involve oxidative addition, transmetalation, and reductive elimination. Computational studies on organotin catalytic mechanisms have shown that the reaction can proceed through various pathways, and the specific route taken can be influenced by factors such as the catalyst, solvent, and substrates. nih.gov

Table 2: Illustrative Energy Profile for a Catalytic Cycle Step

Step Reactants Transition State Products Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Transmetalation Pd(II)-Aryl-X + R-SnBu₃ [Pd(II)-Aryl-X---R-SnBu₃]‡ Pd(II)-Aryl-R + X-SnBu₃ 15-25 -5 to -15

Note: The values presented are typical ranges observed in computational studies of Stille coupling reactions and are for illustrative purposes.

By locating the transition state structures and calculating their corresponding activation energies, chemists can gain insights into the rate-determining step of the reaction. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity. For instance, computational models can help predict how modifications to the imidazole ring or the ligands on the palladium catalyst might affect the energy barriers of the catalytic cycle. nih.gov

Analysis of Conformational Dynamics and Energetic Profiles

The tributyl groups attached to the tin atom in this compound introduce significant conformational flexibility. Understanding the conformational preferences and the energy barriers between different conformers is crucial, as the reactivity of the molecule can be dependent on its three-dimensional structure.

Conformational analysis can be performed using molecular mechanics (MM) force fields, followed by higher-level DFT calculations to refine the energies of the most stable conformers. lew.ro The potential energy surface (PES) of the molecule can be scanned by systematically rotating the rotatable bonds, such as the Sn-N bond and the C-C bonds within the butyl chains.

Studies on other flexible molecules, including imidazole derivatives, have shown that multiple low-energy conformers can coexist at room temperature. lew.ronih.govnih.govmdpi.com The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 3: Hypothetical Relative Energies of Conformers for this compound

Conformer Description Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
A Extended butyl chains 0.00 60.5
B One butyl chain folded back 0.50 25.0
C Two butyl chains folded back 1.20 14.5

Note: This table is a hypothetical representation to illustrate the concept of conformational analysis. The actual energetic profile would require specific computational studies.

The conformational dynamics are also important in understanding how the molecule interacts with other species, such as a catalyst or a substrate in a chemical reaction. The ability of the molecule to adopt a specific conformation might be a prerequisite for a reaction to occur efficiently. princeton.edu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties. For this compound, the prediction of NMR chemical shifts is particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate NMR chemical shifts. nih.gov By performing these calculations on the ensemble of low-energy conformers and averaging the results based on their Boltzmann populations, a theoretically predicted NMR spectrum can be generated.

Table 4: Comparison of Experimental and Predicted ¹¹⁹Sn NMR Chemical Shifts for Organotin Compounds

Compound Experimental ¹¹⁹Sn (ppm) Predicted ¹¹⁹Sn (ppm) Deviation (ppm)
Tributyltin Chloride +160 +155 -5
Tetraphenyltin -128 -132 -4
This compound ~ -10 to -30 (Expected) Calculated Value To be determined

Note: The experimental value for this compound is an expected range based on similar compounds. The predicted value would be obtained from specific GIAO calculations.

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination environment of the tin atom. mdpi.commdpi.com A good agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the computed molecular geometry and electronic structure. Discrepancies, on the other hand, can point to the influence of solvent effects or dynamic processes that were not fully captured by the computational model.

In addition to NMR, other spectroscopic parameters such as infrared (IR) vibrational frequencies can also be computed. The calculated vibrational frequencies, after appropriate scaling, can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes.

Emerging Research Directions and Future Prospects for 1 Tributylstannyl 1h Imidazole

Greener Horizons: The Quest for Sustainable and Less Toxic Organotin Equivalents

The inherent toxicity of organotin compounds, particularly those with tributyltin moieties, is a significant driver for the development of safer and more environmentally benign alternatives. researchgate.netwebflow.comwikipedia.org Tri-substituted organotins, like 1-(tributylstannyl)-1H-imidazole, are known for their fungicidal and bactericidal properties, but their high bioactivity also raises environmental and health concerns. wikipedia.orgchromatographyonline.com Research is actively pursuing several avenues to mitigate these issues.

One promising approach is the development of catalysts that are free of organotin compounds. For instance, metal acetylacetonates, such as zirconium(IV) acetylacetonate, zinc(II) acetylacetonate, and iron(III) acetylacetonate, have been highlighted as effective alternatives in certain catalytic applications. sacheminc.com Similarly, bismuth titanate, as well as titanium and zirconium-based catalysts, are being explored for polyurethane production to avoid organotin residues. tescoplc.com

Another strategy involves modifying the structure of the organotin reagent itself to reduce toxicity. While small-chain alkyltin compounds are highly toxic, longer-chain alkyl and aryl tin compounds are generally less so due to poorer absorption. stackexchange.comnih.gov This suggests that future research could focus on designing novel stannylated imidazoles with tailored organic groups that retain reactivity while minimizing adverse biological effects. The development of eco-friendly and sustainable antifouling coatings is also a major area of research, with a focus on alternatives to tributyltin-based paints. researchgate.net

Table 1: Examples of Alternative Catalyst Systems to Organotins

Catalyst Type Example Compounds Key Advantages Reference
Metal Acetylacetonates Zirconium(IV) acetylacetonate, Zinc(II) acetylacetonate, Iron(III) acetylacetonate Effective, eliminates HSE issues, higher throughput sacheminc.com
Bismuth, Titanium, and Zirconium-based Bismuth titanate Avoids organotin residues in PU production tescoplc.com

Beyond a Reagent: Exploring Novel Catalytic Roles and Ligand Design

The imidazole (B134444) moiety within this compound presents an opportunity for its use not just as a synthetic intermediate but also as a ligand in the design of novel metal complexes with unique catalytic properties. The nitrogen atoms in the imidazole ring can act as Lewis bases, forming coordination complexes with various metals. cymitquimica.comgelest.com

The design of imidazole-based ligands is a burgeoning field, with applications in areas like targeted kinase inhibition. By strategically modifying the substituents on the imidazole ring, it is possible to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. For example, the tributylstannyl group's electronic and steric properties can affect the reactivity and stability of such complexes. cymitquimica.com

Future research will likely focus on synthesizing and characterizing novel metal complexes of this compound and its derivatives. These complexes could find applications in a wide range of catalytic transformations, expanding the utility of this class of compounds beyond their traditional role in cross-coupling reactions.

The Need for Speed: Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has led to the rise of automated and high-throughput synthesis platforms. nih.govacs.orgnih.gov These systems allow for the parallel execution of numerous reactions, significantly accelerating the research and development process. acs.orgyoutube.comtechnologynetworks.com

Organotin reagents like this compound are well-suited for integration into these automated workflows. sigmaaldrich.com Their use in robust and reliable reactions like the Stille coupling makes them valuable building blocks for generating large libraries of compounds. High-throughput screening (HTS) techniques can then be employed to rapidly evaluate the properties of these newly synthesized molecules. nih.govsigmaaldrich.com

Future developments will likely involve the creation of standardized protocols for using this compound and other organotin reagents in automated synthesis platforms. This will enable researchers to explore a vast chemical space with greater efficiency, leading to the faster discovery of new drug candidates and advanced materials. The development of automated liquid-liquid extraction and purification techniques will further streamline these processes. nih.gov

Building the Future: Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The unique structural and reactive properties of this compound make it a promising candidate for applications in materials science and supramolecular chemistry. Organotin compounds are already used as stabilizers in polymers like PVC and as catalysts in the production of polyurethanes and silicones. webflow.comwikipedia.orglupinepublishers.com

The imidazole ring, with its ability to participate in hydrogen bonding and π-π stacking interactions, can be a key component in the construction of self-assembling supramolecular structures. By incorporating this compound into polymer backbones or as pendant groups, it may be possible to create materials with novel optical, electronic, or catalytic properties.

Furthermore, the reactivity of the tributylstannyl group allows for post-polymerization modification, enabling the introduction of other functional groups to further tailor the material's properties. Research in this area could lead to the development of advanced materials for applications such as sensors, responsive coatings, and new catalytic systems. The formation of organotin coordination polymers and covalently bonded supramolecular materials is an active area of investigation. acs.org

A Closer Look: In Situ Spectroscopic Studies for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new applications. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining these mechanistic insights. acs.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the formation and consumption of intermediates, the kinetics of the reaction, and the influence of various reaction parameters. For example, ¹H NMR can be used to distinguish between different isomers formed during a reaction.

Future research will likely employ a range of in situ spectroscopic methods to study the reactions of this compound in detail. This could involve investigating the transmetalation step in Stille couplings, understanding the role of additives, and elucidating the structure of catalytic intermediates. The insights gained from these studies will be invaluable for the rational design of more efficient and selective synthetic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Tributylstannyl)-1H-imidazole, and how can purity be ensured?

  • Methodology : Tributylstannyl derivatives of imidazole are typically synthesized via Stille coupling or nucleophilic substitution. For example, copper(I)-catalyzed reactions under inert atmospheres (e.g., argon) with aprotic solvents like DMF are effective. Key steps include:

  • Reacting 1H-imidazole with tributyltin halides in the presence of K₂CO₃ or NaH as a base .
  • Purification via column chromatography or recrystallization to isolate the product.
    • Quality Control : Purity can be verified using elemental analysis (C, H, N content), ¹H/¹³C NMR for structural confirmation, and GC-MS to detect residual solvents or tin byproducts .

Q. How does the tributylstannyl group influence the stability of 1H-imidazole under varying experimental conditions?

  • Methodology : Stability studies involve:

  • Thermal analysis (TGA/DSC) to assess decomposition temperatures.
  • Hydrolytic stability tests in acidic/basic aqueous solutions (e.g., monitoring degradation via HPLC).
    • Key Findings : The tributylstannyl group enhances thermal stability but may hydrolyze under strongly acidic conditions, releasing tributyltin oxides. Storage in anhydrous, inert environments is recommended .

Advanced Research Questions

Q. How can computational methods like QSAR or CoMSIA guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • QSAR/CoMSIA : Use reported ED₅₀ data (e.g., anticonvulsant activity from MES tests) to generate 3D-pharmacophore models. Steric, electrostatic, and hydrophobic fields are analyzed to predict substituent effects .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., cytochrome P450 enzymes), highlighting regions for functionalization .
    • Application : Substituents at the imidazole N1 position (e.g., aryl groups) improve binding affinity, while bulky tributylstannyl groups may sterically hinder interactions .

Q. What strategies resolve contradictions in catalytic activity data for Pd-mediated cross-coupling reactions involving this compound?

  • Methodology :

  • Reaction Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., XPhos) to identify optimal conditions for regioselective coupling .
  • Kinetic Studies : Monitor reaction progress via in situ NMR to detect intermediates (e.g., oxidative addition vs. transmetalation steps).
    • Data Reconciliation : Discrepancies in yields often arise from trace oxygen or moisture, which deactivate tin reagents. Rigorous degassing and anhydrous solvents improve reproducibility .

Q. How do spectroscopic and crystallographic techniques elucidate the electronic effects of the tributylstannyl group on imidazole’s reactivity?

  • Methodology :

  • X-Ray Crystallography : Resolve bond lengths (C–Sn, ~2.1 Å) and angles to assess steric strain.
  • IR/Raman Spectroscopy : Compare vibrational modes (e.g., C–N stretching) between tributylstannyl-imidazole and unsubstituted analogs to identify electronic perturbations .
    • Findings : The electron-withdrawing tin group reduces imidazole’s basicity, altering its nucleophilic reactivity in substitution reactions .

Methodological Notes

  • Synthetic Protocols : Prioritize inert conditions (argon/glovebox) to prevent tin reagent oxidation.
  • Safety : Tributyltin compounds are toxic; handle with PPE and adhere to waste disposal regulations .
  • Data Validation : Cross-reference NMR shifts and crystallographic data with PubChem or CCDC entries to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.